Piperidin-4-YL-quinolin-3-YL-methanone dihydrochloride
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Overview
Description
Piperidin-4-YL-quinolin-3-YL-methanone dihydrochloride is a chemical compound with the molecular formula C15H18Cl2N2O. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a piperidine ring and a quinoline moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Piperidin-4-YL-quinolin-3-YL-methanone dihydrochloride typically involves the condensation of piperidine and quinoline derivatives. The reaction is carried out under controlled conditions, often using solvents like tetrahydrofuran. The process may involve multiple steps, including cyclization and substitution reactions, to achieve the desired product .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using bulk manufacturing techniques. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Piperidin-4-YL-quinolin-3-YL-methanone dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or alkylating agents in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce piperidine derivatives .
Scientific Research Applications
Piperidin-4-YL-quinolin-3-YL-methanone dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of biological pathways and molecular interactions.
Medicine: It has potential therapeutic applications, including as an anticancer and antimicrobial agent.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Piperidin-4-YL-quinolin-3-YL-methanone dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biological pathways. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Piperidine derivatives: These compounds share the piperidine ring structure and exhibit similar chemical properties.
Quinoline derivatives: Compounds with a quinoline moiety, such as quinoline itself, have comparable biological activities.
Uniqueness: Piperidin-4-YL-quinolin-3-YL-methanone dihydrochloride stands out due to its combined piperidine and quinoline structures, which confer unique chemical and biological properties. This dual functionality makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
piperidin-4-yl(quinolin-3-yl)methanone;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O.2ClH/c18-15(11-5-7-16-8-6-11)13-9-12-3-1-2-4-14(12)17-10-13;;/h1-4,9-11,16H,5-8H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPMKAMLHLKAWAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)C2=CC3=CC=CC=C3N=C2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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